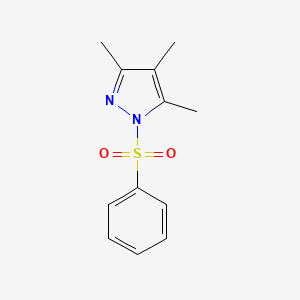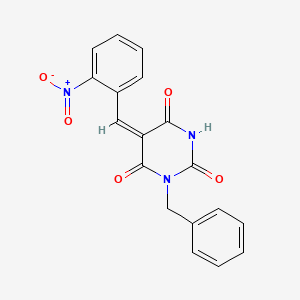
1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it may exert its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits significant biochemical and physiological effects. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also been shown to possess antimicrobial and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a new drug candidate for the treatment of cancer and other diseases. However, there are also some limitations to its use in lab experiments. One such limitation is its potential toxicity, which may limit its use in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Further research is also needed to explore its potential applications in other fields, such as agriculture and materials science.
In conclusion, 1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multistep process involving the reaction of various reagents. One such method involves the reaction of benzaldehyde, ethyl acetoacetate, and 2-nitrobenzaldehyde in the presence of a base catalyst to form the desired product. This method has been reported to yield high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit promising antitumor activity, making it a potential candidate for the development of new anticancer drugs. Additionally, it has also been studied for its antimicrobial and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
(5E)-1-benzyl-5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-16-14(10-13-8-4-5-9-15(13)21(25)26)17(23)20(18(24)19-16)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFDWDNQZWFFN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-isopropoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5147735.png)
![3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate](/img/structure/B5147742.png)
![4-({3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5147758.png)

![N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)
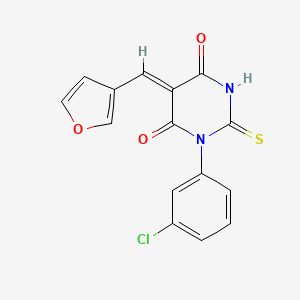
![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)
![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)

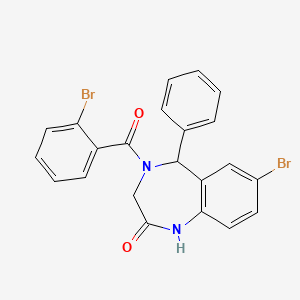
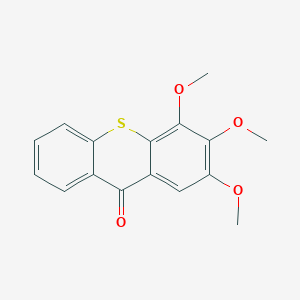
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)
